5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is known for its unique chemical structure, which includes a furan ring substituted with a bromine atom and an isochroman-3-ylmethyl group.
Mechanism of Action
Furan-containing compounds have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with isochroman-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide: Known for its unique combination of a furan ring and isochroman-3-ylmethyl group.
5-bromo-N-(phenylmethyl)furan-2-carboxamide: Similar structure but with a phenylmethyl group instead of an isochroman-3-ylmethyl group.
5-chloro-N-(isochroman-3-ylmethyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isochroman-3-ylmethyl group enhances its potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-14-6-5-13(20-14)15(18)17-8-12-7-10-3-1-2-4-11(10)9-19-12/h1-6,12H,7-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXWLOUVZZRQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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